1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: This compound shares a similar structural motif but has a piperazine ring instead of a cyclopropane ring.
3-Chloro-4-fluorophenylboronic acid: This compound contains the same aromatic ring but has a boronic acid group instead of a cyclopropanemethanamine group.
Uniqueness
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is unique due to its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Biological Activity
1-(3-Chloro-4-fluorophenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H12ClF, with a molecular weight of approximately 201.66 g/mol. Its structural characteristics contribute to its biological properties, especially in terms of receptor interactions and enzyme inhibition.
Property | Value |
---|---|
Molecular Formula | C10H12ClF |
Molecular Weight | 201.66 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways.
- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, which may influence neurochemical pathways.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes associated with cancer cell proliferation, suggesting potential anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against certain bacterial strains. This activity is likely due to its ability to disrupt cellular functions in microorganisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropane structure or the phenyl ring can enhance potency and selectivity.
Key Findings from SAR Studies:
- Substituting different halogens on the phenyl ring can alter receptor affinity.
- Modifications to the cyclopropane moiety can influence enzyme inhibition rates.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Properties : A recent study evaluated the compound's efficacy against breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : Another research project focused on the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at minimal inhibitory concentrations (MICs), suggesting its utility as a lead compound for antibiotic development.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
FRCFDYKFAZQENI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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